molecular formula C14H22ClNO4 B7582445 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol

1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol

Cat. No.: B7582445
M. Wt: 303.78 g/mol
InChI Key: CMLATRHHORKTLL-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO4/c1-11-2-3-13(15)14(8-11)20-10-12(19)9-16(4-6-17)5-7-18/h2-3,8,12,17-19H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLATRHHORKTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CN(CCO)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of various products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Shares a similar structure but lacks the chloro and methylphenoxy groups.

    2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Contains a similar bis(2-hydroxyethyl)amino group but is esterified with oleic acid.

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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